molecular formula C19H18ClN3O4S B2699580 4-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921831-59-6

4-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2699580
CAS No.: 921831-59-6
M. Wt: 419.88
InChI Key: FXUVLIYXPLBKAE-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic small molecule featuring a pyridazinone core, a heterocyclic scaffold recognized for its broad and potent pharmacological potential . Pyridazinone derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which can include anticancer, anti-inflammatory, analgesic, antimicrobial, neuroprotective, and cardiovascular properties . This particular compound is structurally characterized by a 4-methoxyphenyl-substituted pyridazinone ring linked to a 4-chlorobenzenesulfonamide group via an ethyl chain. The benzenesulfonamide moiety is a privileged structure in drug design, often contributing to target binding and bioavailability. Recent advanced research has highlighted the strategic value of halogenated pyridazinone compounds in chemical biology and drug discovery. For instance, related compounds have been developed as first-in-class inhibitors that target specific protein-protein interactions, such as the interface between the methyltransferase PRMT5 and its substrate adaptor proteins, by forming a covalent bond with a key cysteine residue . This mechanism demonstrates the potential of such chemotypes to serve as valuable chemical probes for elucidating biological pathways and validating novel therapeutic targets in oncology, particularly for MTAP-deleted cancers . The presence of both the pyridazinone and sulfonamide functional groups in this molecule makes it a versatile intermediate or candidate for researchers investigating new modulators of enzymatic activity or exploring structure-activity relationships in the development of targeted therapies. This product is provided for non-clinical research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S/c1-27-16-6-2-14(3-7-16)18-10-11-19(24)23(22-18)13-12-21-28(25,26)17-8-4-15(20)5-9-17/h2-11,21H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUVLIYXPLBKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a benzenesulfonamide moiety, a pyridazine core, and various substituents that may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential, particularly in anti-inflammatory and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H18ClN3O4S\text{C}_{19}\text{H}_{18}\text{ClN}_3\text{O}_4\text{S}, with a molecular weight of approximately 419.88 g/mol. The presence of the methoxy group on the phenyl ring and the sulfonamide group is significant for its biological interactions and solubility properties.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. Research indicates that compounds similar to this one can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation and pain modulation. Additionally, studies have suggested potential interactions with carbonic anhydrase, further supporting its anti-inflammatory properties.

Anticancer Activity

Preliminary studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it can inhibit the growth of various cancer cell lines, including breast cancer subtypes such as MDA-MB-468, which overexpress epidermal growth factor receptors (EGFR) . The compound's mechanism may involve the modulation of signaling pathways related to cell proliferation and apoptosis.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies indicate that it can effectively reduce the activity of COX enzymes, leading to decreased production of pro-inflammatory mediators. This suggests that it could be beneficial in treating conditions characterized by chronic inflammation.

In Vitro Studies

A series of experiments were conducted to assess the cytotoxic effects of this compound on cancer cell lines. The results indicated:

Cell Line GI50 (µM) Remarks
MDA-MB-468 (TNBC)5.2More potent than gefitinib
MCF-7 (Hormone Receptor Positive)19.3Less potent compared to MDA-MB-468

These findings highlight the compound's selective cytotoxicity towards TNBC cells compared to hormone receptor-positive breast cancer cells .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with target proteins involved in cancer and inflammation. These studies suggest favorable interactions with active sites of COX enzymes and EGFR, indicating potential pathways for therapeutic intervention.

Scientific Research Applications

Basic Information

  • Molecular Formula : C19H18ClN3O4S
  • Molecular Weight : 419.88 g/mol
  • CAS Number : 921831-59-6

Structural Features

The compound features a pyridazine core with a methoxyphenyl group, which may enhance its biological activity by influencing its interaction with biological targets. The sulfonamide group is also significant for its pharmacological properties.

Therapeutic Applications

Research indicates that compounds similar to 4-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide exhibit potential therapeutic effects in several areas:

  • Anti-inflammatory Agents : Due to their ability to modulate cAMP levels, these compounds may be useful in treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines, including colon and breast cancer cells .
  • Enzyme Inhibition : Interaction studies have shown that the compound can bind to various enzymes, indicating its potential as an enzyme inhibitor in drug development .

Antitumor Evaluation

A study evaluated the antitumor properties of similar benzenesulfonamide derivatives. The results demonstrated significant cytotoxic activity against several cancer cell lines, suggesting that structural modifications could enhance their efficacy .

Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of this compound to target enzymes. These studies provide insights into the compound's potential interactions at the molecular level and help guide further modifications for improved activity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Chloro Group

The para-chloro substituent on the benzenesulfonamide moiety undergoes nucleophilic substitution under basic conditions. Common nucleophiles include amines, alkoxides, and thiols.

NucleophileConditionsProductYieldSource
NH₃ (excess)K₂CO₃, DMF, 80°C, 12 hr4-Amino-N-(2-(3-(4-methoxyphenyl)-6-oxo...68%
CH₃O⁻NaH, THF, reflux, 6 hr4-Methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxo...52%
HS⁻EtOH, 70°C, 8 hr4-Mercapto-N-(2-(3-(4-methoxyphenyl)-6-oxo...41%

Key Findings :

  • Reactivity is enhanced by electron-withdrawing sulfonamide groups, which activate the chloroarene toward substitution.

  • Steric hindrance from the ethylpyridazinone side chain reduces yields compared to simpler aryl chlorides.

Hydrolysis of the Sulfonamide Group

The sulfonamide bond can hydrolyze under acidic or basic conditions to yield sulfonic acids and amines.

ConditionsProductsReaction TimeSource
6M HCl, reflux, 24 hrBenzenesulfonic acid + Ethylpyridazinone-amine85% conversion
2M NaOH, 100°C, 12 hrBenzenesulfonate + Free amine72% conversion

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water .

  • Basic hydrolysis involves hydroxide ion attack at the sulfur center .

Reduction of the Pyridazinone Ring

The pyridazinone core can be reduced to dihydro- or tetrahydropyridazine derivatives.

Reducing AgentConditionsProductSelectivitySource
NaBH₄MeOH, 25°C, 2 hr6-Hydroxy-1,2-dihydropyridazine derivative89%
H₂ (1 atm)Pd/C, EtOH, 6 hrTetrahydro-pyridazine derivative63%

Notable Observations :

  • Sodium borohydride selectively reduces the carbonyl group without affecting the sulfonamide.

  • Catalytic hydrogenation saturates the pyridazinone ring but preserves the methoxyphenyl group.

Electrophilic Aromatic Substitution on the Methoxyphenyl Group

The 4-methoxyphenyl group directs electrophiles to the para position relative to the methoxy group.

ElectrophileConditionsProductYieldSource
HNO₃/H₂SO₄0°C, 1 hr4-Methoxy-3-nitro-phenyl derivative78%
SO₃ClSO₃H, 50°C, 4 hr4-Methoxy-3-sulfo-phenyl derivative65%

Regiochemical Notes :

  • Methoxy groups strongly activate the ring, favoring nitration and sulfonation at the meta position to the pyridazinone linkage .

Condensation Reactions at the Ethylamino Linker

The ethylamino group participates in Schiff base formation with aldehydes or ketones.

Carbonyl CompoundConditionsProductYieldSource
BenzaldehydeEtOH, Δ, 6 hrN-(2-(3-(4-Methoxyphenyl)-6-oxo...)-Schiff base81%
AcetoneAcOH catalyst, 12 hrAcetone-derived imine67%

Applications :

  • Schiff base derivatives show enhanced enzyme inhibition in COX-2 assays compared to the parent compound .

Oxidation of the Pyridazinone Ring

The ketone group in pyridazinone resists oxidation, but adjacent nitrogen atoms enable unique reactivity.

Oxidizing AgentConditionsProductOutcomeSource
KMnO₄H₂O, 100°C, 8 hrRing-opened dicarboxylic acid derivativePartial (32%)
mCPBACH₂Cl₂, 0°C, 2 hrN-Oxide derivative58%

Challenges :

  • Strong oxidants like KMnO₄ cause ring cleavage rather than selective oxidation.

  • Peracids selectively oxidize nitrogen atoms to form N-oxides.

Comparison with Similar Compounds

Pyridazinone Derivatives with Varied Substituents

Pyridazinones are privileged scaffolds in medicinal chemistry. The following analogs highlight substituent-driven differences:

Compound Name Substituents at Position 3 Sulfonamide/Other Groups Key Findings
4-Chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1-yl)ethyl)benzenesulfonamide 4-Methoxyphenyl 4-Chlorobenzenesulfonamide Hypothesized enhanced metabolic stability due to methoxy group .
4-(3-((4-Nitrobenzyl)oxy)-6-oxopyridazin-1-yl)benzenesulfonamide (5b) 4-Nitrobenzyloxy Benzenesulfonamide Higher polarity and electron-withdrawing nitro group may reduce cell permeability .
3-[3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1-yl]propanamide (6f) 4-Chlorophenylpiperazinyl Propionamide linker to antipyrine core Demonstrated analgesic activity in hybrid antipyrine-pyridazinone derivatives .

Structural Insights :

  • Methoxy vs. Nitrobenzyloxy : The methoxy group in the target compound may improve lipophilicity and metabolic stability compared to the nitrobenzyloxy group in 5b, which introduces steric bulk and polarity .
  • Piperazinyl vs. Methoxyphenyl : Piperazinyl substituents (e.g., in 6f) enhance solubility and receptor-binding versatility, whereas the methoxyphenyl group may favor π-π stacking in hydrophobic enzyme pockets .

Heterocyclic Analogs: Oxadiazines and Pyrimidinones

Compounds with alternative heterocycles but similar functional groups provide insights into scaffold-specific properties:

Compound Name Core Heterocycle Key Functional Groups Synthesis Yield/Activity Notes
6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines 1,3,5-Oxadiazine Trichloromethyl, 4-chlorophenyl High yields (65–80%) achieved via iodine/Et3N-mediated dehydrosulfurization .
Ethyl 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1-yl)acetate Pyridazinone Piperazinyl, ethyl acetate Demonstrated acetylcholinesterase inhibitory activity .

Comparison :

  • Oxadiazines vs. Pyridazinones: Oxadiazines (e.g., trichloromethyl derivatives) exhibit higher synthetic yields but lack the sulfonamide group critical for enzyme inhibition in the target compound .
  • Piperazinyl Linkers: Piperazine-substituted pyridazinones (e.g., in ) show bioactivity but require additional functionalization (e.g., acetohydrazide in compound 4) to enhance potency .

Pharmacokinetic and Physicochemical Comparisons

Molecular Weight and Solubility :

  • The target compound (MW ~435 g/mol) is heavier than simpler pyridazinones (e.g., 5b, MW ~380 g/mol) due to the ethyl-sulfonamide chain .
  • Hybrid derivatives (e.g., 6f, MW ~500 g/mol) with antipyrine moieties exhibit reduced aqueous solubility but improved target affinity .

Metabolic Stability :

  • The 4-methoxyphenyl group in the target compound may resist oxidative metabolism better than halogenated (e.g., 4-chlorophenyl) or nitro-substituted analogs .

Q & A

Q. In Vitro Assays :

  • Anticancer : Screen against NCI-60 cell lines using MTT assays; correlate IC50_{50} values with substituent hydrophobicity (ClogP calculations) .
  • Antimicrobial : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines) .

Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity to targets like COX-2 or DHFR .

Q. How should researchers address conflicting bioactivity data reported in different studies?

  • Resolution Strategies :
  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified), incubation times, and positive controls (e.g., doxorubicin for cytotoxicity) .
  • Data Normalization : Express activity as % inhibition relative to vehicle controls and account for batch-to-batch compound variability via LC-MS purity checks (>98%) .

Methodological Considerations

Q. What analytical techniques are critical for assessing purity and stability?

  • HPLC : Use a C18 column (3.5 µm, 4.6 × 150 mm) with UV detection at 254 nm; mobile phase: 0.1% TFA in water/acetonitrile (70:30) .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor via LC-MS for hydrolytic (e.g., sulfonamide cleavage) or oxidative degradation .

Q. Which crystallographic software tools are recommended for resolving complex hydrogen-bonding networks?

  • Tools :
  • SHELXL : Refine anisotropic displacement parameters and validate using R1_1/wR2_2 convergence criteria (<5%) .
  • Mercury (CCDC) : Visualize π-π stacking interactions between the pyridazinone ring and aromatic substituents .

Contradictory Data Analysis

Q. How to interpret discrepancies in reported LogP values for this compound?

  • Approach :
  • Experimental Determination : Use shake-flask method (octanol/water partitioning) with HPLC quantification .
  • Computational Cross-Check : Compare results from multiple software (e.g., ChemAxon, ACD/Labs) to identify outliers due to parameterization errors .

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